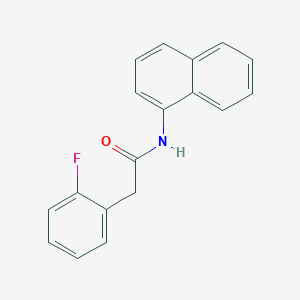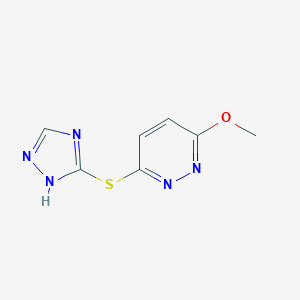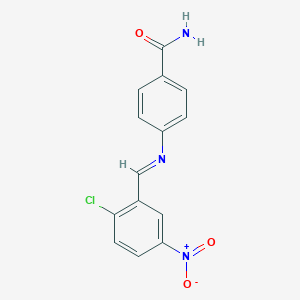
4-({2-chloro-5-nitrobenzylidene}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is an organic compound with the molecular formula C14H10ClN3O3 It is characterized by the presence of a benzamide group attached to a benzylideneamino moiety, which is further substituted with chloro and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of a Lewis acid catalyst, such as zinc chloride, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-({2-chloro-5-nitrobenzylidene}amino)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylideneamino moiety can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-(2-Chloro-5-aminobenzylideneamino)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzylideneamino moiety.
Applications De Recherche Scientifique
4-({2-chloro-5-nitrobenzylidene}amino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-({2-chloro-5-nitrobenzylidene}amino)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the benzylideneamino moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, ultimately resulting in the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloro-5-nitrobenzylideneamino)benzonitrile
- 4-(2-Chloro-5-nitrobenzylideneamino)benzenesulfonamide
- 4-(2-Chloro-5-nitrobenzylideneamino)phenol
Uniqueness
4-({2-chloro-5-nitrobenzylidene}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro substituents enhances its reactivity and potential for diverse chemical transformations. Additionally, the benzamide moiety provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10ClN3O3 |
|---|---|
Poids moléculaire |
303.7g/mol |
Nom IUPAC |
4-[(2-chloro-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-6-5-12(18(20)21)7-10(13)8-17-11-3-1-9(2-4-11)14(16)19/h1-8H,(H2,16,19) |
Clé InChI |
REUQLOXIHQTSBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


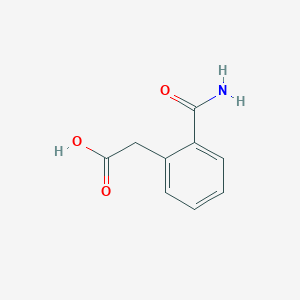
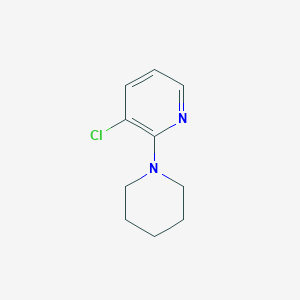
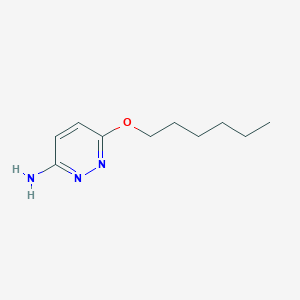
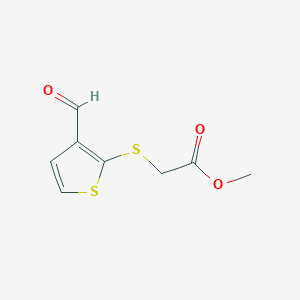
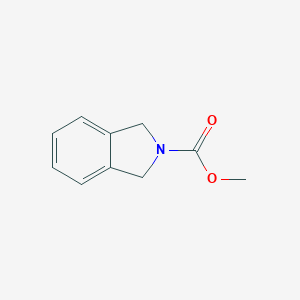
![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)

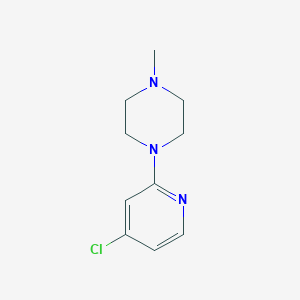
![1,3-Dihydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B494545.png)
![METHYL 2-({[(4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B494548.png)
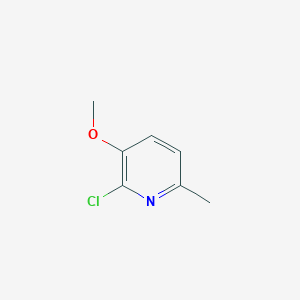
![N-[3-(benzoylimino)-3H-phenoxazin-7-yl]-4-methylbenzamide](/img/structure/B494551.png)
